![molecular formula C21H26N2O2S2 B1348806 Thioridazine disulfoxide CAS No. 53926-89-9](/img/structure/B1348806.png)
Thioridazine disulfoxide
Overview
Description
Thioridazine is a phenothiazine antipsychotic used to treat schizophrenia and generalized anxiety disorder . It’s usually given after other treatments have failed . It has a higher incidence of antimuscarinic effects, but a lower incidence of extrapyramidal symptoms, than chlorpromazine .
Synthesis Analysis
The synthesis of the optically pure enantiomers of thioridazine has been reported .
Molecular Structure Analysis
Thioridazine is a trifluoro-methyl phenothiazine derivative . Its molecular structure has been analyzed using long-scale molecular dynamics simulations .
Chemical Reactions Analysis
Thioridazine interacts with postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, blocks alpha-adrenergic effect, and depresses the release of hypothalamic and hypophyseal hormones .
Physical And Chemical Properties Analysis
Thioridazine is a small molecule with a chemical formula of C21H26N2S2 . Its average weight is 370.575 and its monoisotopic weight is 370.153740222 .
Scientific Research Applications
Anti-Tuberculosis Drug
Thioridazine has been found to be highly effective in combination with first-line anti-tuberculosis drugs against any form of antibiotic resistance of Mycobacterium tuberculosis . This is due to its multi-mechanisms of action . The evidence supporting this use consists of in vitro and ex vivo assays that demonstrate the activity of Thioridazine against all encountered Mycobacterium tuberculosis regardless of its antibiotic resistance phenotype .
Anti-Inflammatory Agent
Thioridazine has been repurposed as an anti-inflammatory agent . It has been demonstrated that Thioridazine blocks IκBα protein degradation and subsequent NF-κB activation to inhibit inflammation . This makes it a potential repurposed drug against inflammation .
Nanoparticle Therapy
Promising examples of the future use of Thioridazine in new short-term therapeutic regimens against any form of antibiotic resistance of Mycobacterium tuberculosis come from recent studies that demonstrated the possibility of effectively using nanoparticles containing Thioridazine for rapid tuberculosis treatment .
Pharmacokinetics Research
Thioridazine has been used in pharmacokinetics research, particularly in studies investigating the disposition and elimination of stereoisomeric pairs of Thioridazine .
Mechanism of Action
Target of Action
Thioridazine, a phenothiazine antipsychotic, primarily targets dopaminergic D1 and D2 receptors in the brain . It also blocks alpha-adrenergic effects and depresses the release of hypothalamic and hypophyseal hormones . These receptors play a crucial role in regulating mood, behavior, and cognition.
Mode of Action
Thioridazine interacts with its targets by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This interaction results in the depression of the reticular activating system, affecting basal metabolism, body temperature, wakefulness, and vasomotor tone .
Biochemical Pathways
Thioridazine affects several biochemical pathways. It inhibits the cell wall signaling pathway (CWI) in certain fungi, hampering the production of major structural polysaccharides of the fungal cell wall . It also requires calcium influx to induce cell death in certain types of leukemia . Furthermore, it has been shown to modify cytoskeleton dynamics, triggering calcium overload and toxic reactive oxygen species accumulation .
Pharmacokinetics
Thioridazine’s pharmacokinetic properties include incomplete bioavailability and hepatic metabolism, at least partly mediated by CYP2D6 . It has an elimination half-life of 21-24 hours and is excreted in the feces . These properties impact the drug’s bioavailability and its therapeutic effectiveness.
Result of Action
The molecular and cellular effects of Thioridazine’s action include changes in cell wall composition in certain fungi and induction of cell death in certain types of leukemia . It also causes significant membrane expansion due to its interaction with lipid membranes .
Action Environment
Environmental factors can influence Thioridazine’s action. For instance, laser irradiation has been shown to enhance its antimicrobial activity against Gram-positive bacteria . The drug’s accumulation in selected body tissues, a distinctive feature of the phenothiazine drug family, can also influence its efficacy and stability .
Safety and Hazards
Thioridazine can cause a serious heart problem, especially if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . High doses or long-term use of thioridazine can cause a serious movement disorder that may not be reversible .
properties
IUPAC Name |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine 5-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)27(25)21-11-10-17(26(2)24)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOCAVXFXSJKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023873 | |
Record name | Thioridazine disulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thioridazine disulfoxide | |
CAS RN |
53926-89-9 | |
Record name | Thioridazine disulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053926899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thioridazine disulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIORIDAZINE DISULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DB94QP0ZHW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.